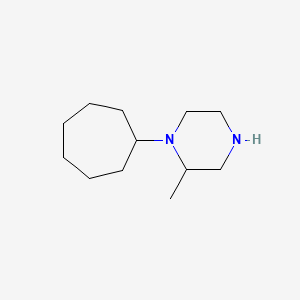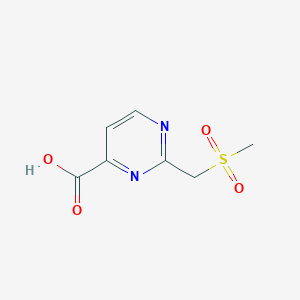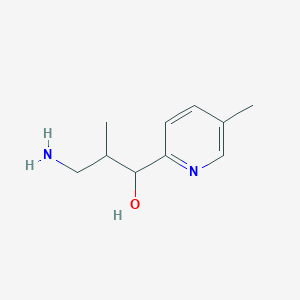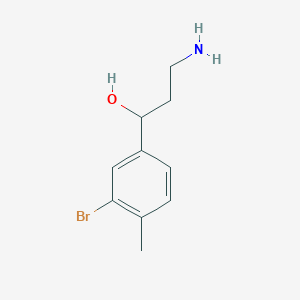![molecular formula C26H30N2O B13188255 (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol](/img/structure/B13188255.png)
(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring, a triphenylmethyl group, and a hydroxyl group, making it a versatile intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Triphenylmethyl Group: The triphenylmethyl group is introduced via a nucleophilic substitution reaction, where a triphenylmethyl halide reacts with an amine precursor.
Hydroxyl Group Addition: The hydroxyl group is introduced through a reduction reaction, typically using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound involves optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient cyclization and substitution reactions, and employing robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to modify the pyrrolidine ring or the triphenylmethyl group.
Common Reagents and Conditions
Oxidation: PCC, DMP, or KMnO₄ (Potassium permanganate).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Modified pyrrolidine derivatives.
Substitution Products: Various substituted amines and amides.
科学研究应用
Chemistry
In organic synthesis, (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
The compound is used in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.
Medicine
In medicinal chemistry, it is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological and psychiatric disorders.
Industry
The compound finds applications in the production of fine chemicals and as an intermediate in the synthesis of specialty chemicals.
作用机制
The mechanism of action of (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the triphenylmethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
相似化合物的比较
Similar Compounds
(2S)-3-(Pyrrolidin-1-yl)-2-[(diphenylmethyl)amino]propan-1-ol: Similar structure but with a diphenylmethyl group instead of a triphenylmethyl group.
(2S)-3-(Pyrrolidin-1-yl)-2-[(phenylmethyl)amino]propan-1-ol: Contains a phenylmethyl group.
(2S)-3-(Pyrrolidin-1-yl)-2-[(tert-butyl)amino]propan-1-ol: Features a tert-butyl group.
Uniqueness
The presence of the triphenylmethyl group in (2S)-3-(Pyrrolidin-1-yl)-2-[(triphenylmethyl)amino]propan-1-ol imparts unique steric and electronic properties, making it distinct from similar compounds. This group enhances the compound’s stability and its ability to interact with specific molecular targets, thereby influencing its reactivity and biological activity.
属性
分子式 |
C26H30N2O |
|---|---|
分子量 |
386.5 g/mol |
IUPAC 名称 |
(2S)-3-pyrrolidin-1-yl-2-(tritylamino)propan-1-ol |
InChI |
InChI=1S/C26H30N2O/c29-21-25(20-28-18-10-11-19-28)27-26(22-12-4-1-5-13-22,23-14-6-2-7-15-23)24-16-8-3-9-17-24/h1-9,12-17,25,27,29H,10-11,18-21H2/t25-/m0/s1 |
InChI 键 |
FOJAUYLDNUKRJS-VWLOTQADSA-N |
手性 SMILES |
C1CCN(C1)C[C@@H](CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1CCN(C1)CC(CO)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Furan-2-yl)-7-oxa-2-azaspiro[3.5]nonane](/img/structure/B13188176.png)
![1-(propan-2-yl)-N-propyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B13188182.png)
![6-Bromo-1-methyl-1H,5H-imidazo[1,2-a]pyrimidin-5-one](/img/structure/B13188186.png)
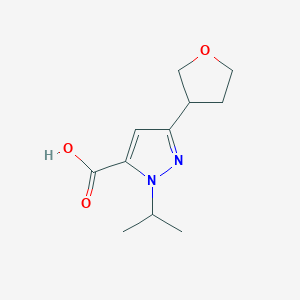
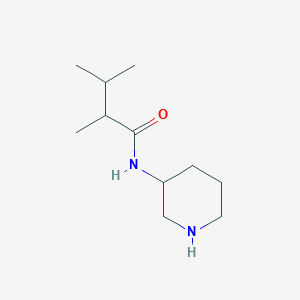
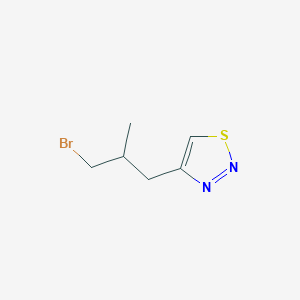
![1-[(Benzyloxy)carbonyl]-5-(4-ethylpiperazin-1-yl)piperidine-3-carboxylic acid](/img/structure/B13188206.png)

![2-{[(Benzyloxy)carbonyl]amino}-3-(trifluoromethyl)cyclopropane-1-carboxylic acid](/img/structure/B13188226.png)
